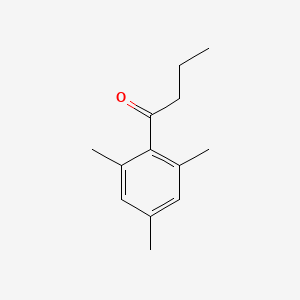

1-(2,4,6-Trimethylphenyl)butan-1-one

Description

1-(2,4,6-Trimethylphenyl)butan-1-one (CAS 1667-01-2), also known as acetomesitylene or 2',4',6'-trimethylacetophenone, is a ketone derivative with a branched alkyl chain and a mesitylene-derived aromatic ring. Its molecular formula is C₁₁H₁₄O, with a molecular weight of 162.23 g/mol . The structure consists of a butanone backbone substituted at the 1-position with a 2,4,6-trimethylphenyl group. The methyl substituents on the aromatic ring induce steric effects and moderate electron-donating properties via hyperconjugation, influencing reactivity and molecular packing .

Key Physical Properties (from evidence):

- Boiling Point: Not explicitly reported, but analogous acetophenones typically range between 250–300°C.

- Density: ~1.01 g/cm³ (estimated for similar compounds).

- LogP: Predicted to be ~3.0–3.5 (high hydrophobicity due to methyl groups).

This compound is primarily used in organic synthesis and crystallography studies, where its steric profile and electronic properties are leveraged to investigate reaction mechanisms and crystal packing .

Properties

IUPAC Name |

1-(2,4,6-trimethylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-5-6-12(14)13-10(3)7-9(2)8-11(13)4/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUBXNBCVVKTBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=C(C=C1C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290838 | |

| Record name | 1-(2,4,6-trimethylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29786-97-8 | |

| Record name | NSC71400 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4,6-trimethylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most extensively documented method for synthesizing 1-(2,4,6-trimethylphenyl)butan-1-one involves a two-step process: (1) alkylation of acetylacetone with 2-(bromomethyl)-1,3,5-trimethylbenzene to form a β-diketone intermediate, followed by (2) alkaline hydrolysis to yield the target ketone. This approach leverages nucleophilic substitution and subsequent hydrolysis, avoiding the complexities of metal coordination often associated with β-diketone derivatives.

Step 1: Alkylation of Acetylacetone

The alkylation step employs acetylacetone as the nucleophile, reacting with 2-(bromomethyl)-1,3,5-trimethylbenzene under strongly basic conditions. Key parameters include:

Reagents and Conditions

-

Acetylacetone : 9 mmol (900 mg)

-

2-(Bromomethyl)-1,3,5-trimethylbenzene : 9 mmol (1917 mg)

-

Base : Potassium tert-butoxide (t-BuOK)

-

Solvent : tert-Butanol (30 mL)

-

Catalyst : Potassium iodide (0.25 g)

-

Reaction Time : 72 hours under reflux in an argon atmosphere.

The reaction proceeds via an SN2 mechanism, where the enolate of acetylacetone attacks the bromomethyl group of the mesitylene derivative. The tert-butanol solvent facilitates solubility, while KI enhances the reactivity of the alkylating agent. Post-reaction workup involves extraction with dichloromethane, washing with water, and drying over magnesium sulfate, yielding the β-diketone intermediate (compound II) in 63% yield.

Step 2: Alkaline Hydrolysis

The β-diketone intermediate undergoes hydrolysis under mild alkaline conditions to produce this compound:

Hydrolysis Conditions

-

Base : Sodium hydroxide (6 mmol, 0.1 M in ethanol)

-

Solvent : Ethanol (20 mL)

The hydrolysis mechanism involves base-mediated cleavage of the β-diketone, selectively generating the ketone product. Neutralization to pH 7 precedes solvent evaporation, with crystallization achieved via slow evaporation of a dichloromethane/ether mixture. Colorless block-shaped crystals confirm high purity, as validated by X-ray diffraction.

Table 1: Alkylation-Hydrolysis Synthesis Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Alkylation Yield | 63% | |

| Hydrolysis Time | 2 hours | |

| Crystal System | Orthorhombic (P2₁2₁2₁) | |

| Unit Cell Dimensions | a = 4.846 Å, b = 7.804 Å, c = 30.996 Å |

Structural and Spectroscopic Characterization

Crystallographic Analysis

X-ray diffraction studies reveal a twisted molecular geometry, with the 3-oxobutyl group forming an 84.0° dihedral angle relative to the mesityl ring. Weak C–H···π interactions (C11–H11B···Cg1 = 2.76 Å) stabilize supramolecular chains along the a-axis, contributing to the compound’s crystalline packing.

Table 2: Selected Bond Lengths and Angles

Spectroscopic Data

PubChem records corroborate the molecular identity:

-

Molecular Formula : C₁₃H₁₈O

-

Molecular Weight : 190.28 g/mol

-

SMILES : CCC(=O)C1=C(C=C(C=C1C)C)C.

Rotatable bonds (3) and low hydrogen-bonding capacity (0 donors, 1 acceptor) align with the compound’s hydrophobic profile.

Alternative Synthetic Routes

Grignard and Suzuki Coupling Approaches

Hypothetical routes involving Grignard reagents (e.g., reaction of 2,4,6-trimethylbenzonitrile with 2-chloropropane) or Suzuki coupling (2,4,6-trimethylphenylboronic acid + isobutyryl chloride) remain underexplored in the literature reviewed. These methods would require validation to assess feasibility and yield.

Reaction Optimization and Challenges

Yield Enhancement Strategies

-

Catalyst Screening : Substituting KI with phase-transfer catalysts may improve alkylation efficiency.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) could accelerate nucleophilic substitution but risk β-diketone degradation.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trimethylphenyl)butan-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted benzene derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions typically use strong acids or Lewis acids as catalysts.

Major Products Formed:

Oxidation: Carboxylic acids, such as mesityl carboxylic acid.

Reduction: Alcohols, such as mesityl alcohol.

Substitution: Substituted benzene derivatives, such as nitro-mesitylene or halogenated mesitylene.

Scientific Research Applications

1-(2,4,6-Trimethylphenyl)butan-1-one has various applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2,4,6-trimethylphenyl)butan-1-one exerts its effects depends on the specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved would vary based on the context of the research or application.

Comparison with Similar Compounds

Structural Differences :

- Substituents: Isopropyl groups replace methyl groups on the aromatic ring.

- Molecular Formula: C₁₇H₂₄O (higher molecular weight due to bulkier substituents).

Key Findings :

- Reducibility : The bulkier isopropyl groups significantly hinder reduction reactions compared to the methyl-substituted analog. For example, reductions using NaBH₄ or LiAlH₄ proceed slower and with lower yields due to steric hindrance around the carbonyl group .

- Crystal Packing : The isopropyl groups disrupt hydrogen-bonded networks observed in methyl-substituted analogs, leading to distinct crystal geometries .

| Property | 1-(2,4,6-Trimethylphenyl)butan-1-one | 1-(2,4,6-Triisopropylphenyl)ethanone |

|---|---|---|

| Molecular Weight | 162.23 g/mol | 252.37 g/mol |

| Steric Bulk | Moderate | High |

| Reduction Yield | >90% (typical) | <60% (observed) |

1-(2,4,6-Trihydroxyphenyl)butan-1-one (CAS 2437-62-9)

Structural Differences :

- Substituents: Hydroxyl groups replace methyl groups on the aromatic ring.

- Molecular Formula: C₁₀H₁₂O₄ (lower molecular weight but higher polarity).

Key Findings :

- Hydrogen Bonding : The hydroxyl groups enable extensive O-H···O hydrogen-bonded networks, forming hexamers in crystal structures. This contrasts with the van der Waals-dominated packing of the methyl-substituted analog .

- Reactivity : The electron-withdrawing hydroxyl groups deactivate the carbonyl toward nucleophilic attack, reducing reactivity in acylation reactions compared to the methylated derivative .

Physical Properties Comparison :

1-(Adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea

Structural Differences :

- Additional Groups: Adamantane (rigid cyclohexane cage) and thiourea moieties.

- Molecular Formula: C₂₁H₂₆N₂OS (complex structure with multiple functional groups).

Key Findings :

- Stereoelectronic Effects : The adamantane group introduces rigidity, while the thiourea moiety participates in hydrogen bonding. The dihedral angle between the trimethylphenyl group and thiourea is 89.56° , creating a near-perpendicular arrangement that influences molecular conformation .

- Applications : Used in crystallography to study steric and electronic interactions in supramolecular assemblies .

3-Methyl-1-(2,4,6-trihydroxyphenyl)-1-butanone (CAS 104018-07-7)

Structural Differences :

- Branching: A methyl group is added to the butanone chain.

- Molecular Formula: C₁₁H₁₄O₄ .

Key Findings :

- Conformational Flexibility : The methyl branch alters the molecule’s conformation, affecting hydrogen-bonding patterns and crystal packing compared to linear-chain analogs .

- Biological Relevance: Derivatives of this compound are investigated for anticancer activity due to their polyphenolic structure .

Biological Activity

1-(2,4,6-Trimethylphenyl)butan-1-one, also known as mesityl oxide, is a ketone compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological implications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H16O

- Molecular Weight : 176.26 g/mol

- IUPAC Name : this compound

The presence of the trimethylphenyl group contributes to its unique steric and electronic properties, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The ketone functional group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. The steric hindrance provided by the trimethylphenyl group affects the compound's reactivity and interactions with proteins and enzymes.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 50 to 200 µg/mL, indicating moderate antibacterial activity. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory conditions.

Antioxidant Properties

This compound has been evaluated for its antioxidant capacity. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Case Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry investigated the antibacterial efficacy of various ketones, including this compound. The results showed that this compound significantly inhibited the growth of Gram-positive bacteria at concentrations lower than those required for Gram-negative bacteria. The study concluded that structural modifications could enhance its antibacterial potency further .

Case Study 2: Anti-inflammatory Activity

In a preclinical model of arthritis, treatment with this compound resulted in a marked reduction in joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues . This supports its potential therapeutic application in inflammatory diseases.

Data Summary Table

Q & A

Q. Table 1: Key Analytical Parameters

Q. Table 2: Synthetic Optimization Checklist

| Parameter | Optimal Condition |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | Dry dichloromethane |

| Reaction Time | 12–24 hours |

| Workup | Aqueous NaHCO₃ wash |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.